

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

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An In-depth Technical Guide to **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted reactivity of **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid**. This molecule is of significant interest to the scientific community due to its unique combination of a furan heterocyclic core, a phenyl group, and a trifluoromethyl moiety—structural features commonly associated with pharmacologically active compounds.

Core Chemical Properties

The fundamental identifiers and properties of **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid** are summarized below. This information provides the foundational data for experimental design and computational modeling.

Property	Value	Source(s)
IUPAC Name	5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid	[1]
CAS Number	23584-85-2	[1]
Molecular Formula	C ₁₂ H ₇ F ₃ O ₃	[1] [2]
Molecular Weight	256.18 g/mol	[1] [2]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=C(O2)C(F)(F)F)C(=O)O	[1]
InChIKey	IEFJRMAEBBJXSY-UHFFFAOYSA-N	[1]

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively available in the cited literature, its physicochemical and spectral properties can be predicted based on its constituent functional groups.

Predicted Physicochemical Properties

Property	Predicted Value / Remarks
Melting Point	Data not available in cited literature. Solid at room temperature is expected. A related compound, 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid, has a melting point of 199-205 °C. [3]
Boiling Point	Data not available; likely to decompose at high temperatures before boiling.
Solubility	Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols.
pKa	Data not available. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted furoic acids.

Predicted Spectral Characteristics

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Carboxylic Acid Proton (-COOH)	~12 ppm (singlet, broad)[4]
Aromatic Protons (Phenyl & Furan)	~7-8 ppm (multiplets)	
¹³ C NMR	Carboxyl Carbon (-COOH)	~165-185 ppm[4][5]
Aromatic Carbons (C-H, C-C)	~110-150 ppm	
Trifluoromethyl Carbon (-CF ₃)	Quartet, specific shift depends on environment	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (very broad)[4][6][7]
C=O Stretch (Carboxylic Acid)	~1710-1760 cm ⁻¹ (strong, sharp)[4][6]	
C-F Stretches	~1100-1350 cm ⁻¹ (strong)	

Experimental Protocols

Representative Synthetic Protocol

A specific, peer-reviewed synthesis for **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid** is not readily available. However, a plausible and efficient route can be proposed based on established methodologies for analogous substituted furan compounds, such as a Suzuki coupling followed by saponification.[8]

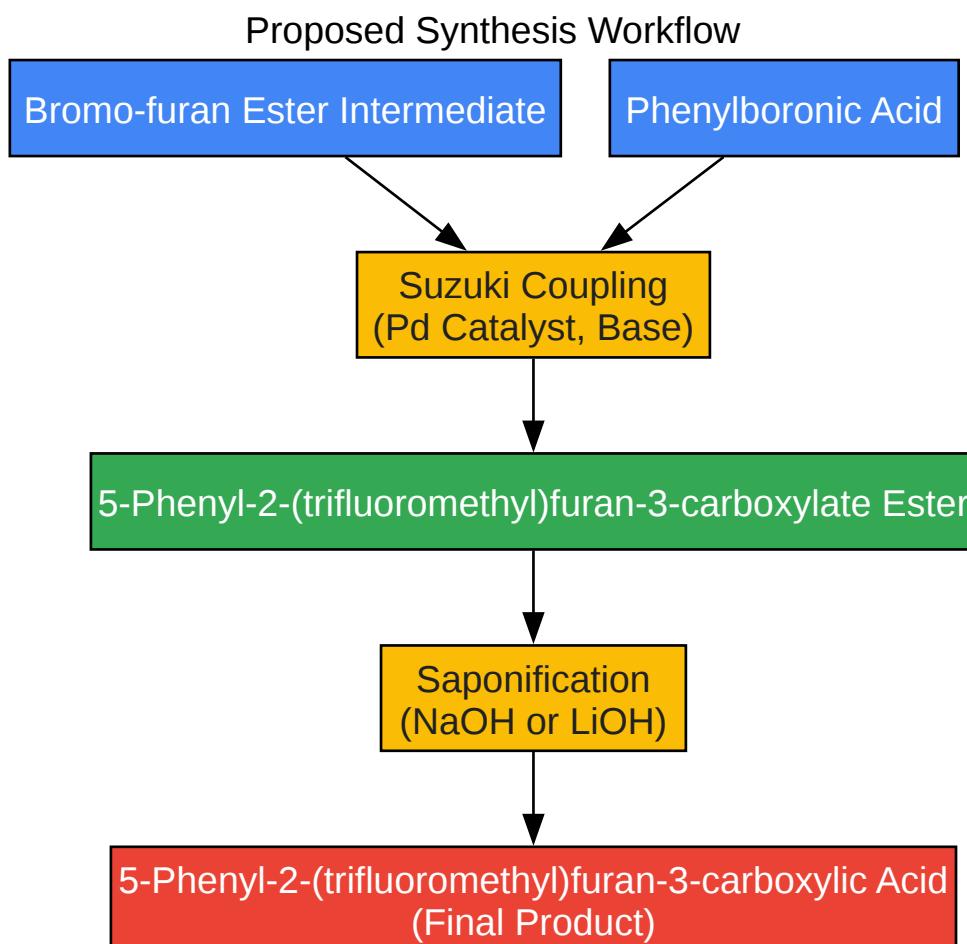
Step 1: Suzuki Coupling of a Furan Intermediate with Phenylboronic Acid

- Reactants: A suitable starting material, such as a bromo-substituted 2-(trifluoromethyl)furan-3-carboxylate ester, is reacted with phenylboronic acid.
- Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the cross-coupling reaction.

- **Base and Solvent:** A base like sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) is used in a solvent system, typically a mixture of 1,4-dioxane and water.
- **Conditions:** The reaction mixture is heated, often to around 90-100 °C, under an inert atmosphere (e.g., Nitrogen or Argon) until completion, which is monitored by TLC or LC-MS.
- **Workup:** After cooling, the reaction mixture is typically filtered, extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Saponification of the Ester to the Carboxylic Acid

- **Reactants:** The purified ester from Step 1 is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.
- **Reagent:** A strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution.
- **Conditions:** The mixture is stirred, often at reflux, for several hours to ensure complete hydrolysis of the ester.
- **Workup:** The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1M HCl) to a pH of ~2, which precipitates the carboxylic acid product. The solid is then collected by filtration, washed with cold water, and dried under vacuum to yield the final product.



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Caption: Proposed two-step synthesis of the target compound.

Reactivity and Potential Biological Activity

Chemical Reactivity

The reactivity of this molecule is dictated by its three primary functional components:

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents like CDI or EDC), and reduction to the corresponding alcohol.
- Furan Ring: The furan ring is an electron-rich aromatic system. However, the strongly electron-withdrawing trifluoromethyl group at the 2-position significantly deactivates the ring towards electrophilic aromatic substitution.

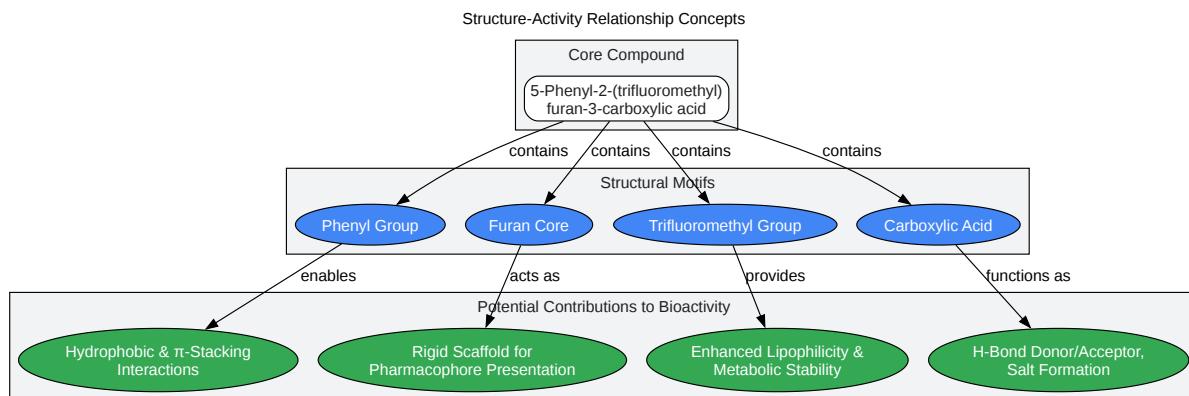
- **Trifluoromethyl Group:** The CF_3 group is chemically robust and enhances the lipophilicity and metabolic stability of the molecule, properties that are highly desirable in drug candidates.[9] Its electron-withdrawing nature also increases the acidity of the carboxylic acid proton.

Potential Biological Activity

While no specific biological data for **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid** has been cited, the furan scaffold is a well-established pharmacophore present in numerous drugs. [10] Derivatives of 5-phenylfuran, in particular, have shown significant promise in several therapeutic areas:

- **Anticancer:** Several 5-phenylfuran derivatives have been synthesized and evaluated as potent reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[11][12] By inhibiting the P-gp efflux pump, these compounds can restore the efficacy of standard chemotherapeutic agents.
- **Antitubercular:** The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a potential therapeutic for tuberculosis, with a proposed mechanism of targeting iron acquisition in mycobacterial species.[8]
- **Antimicrobial:** Furan derivatives are known to possess a broad range of antimicrobial activities, including antibacterial and antifungal properties.[13][14][15]

The combination of the phenyl group, which can engage in hydrophobic and π -stacking interactions, and the trifluoromethyl group, which can enhance binding affinity and metabolic stability, makes **5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid** a compelling candidate for screening in various drug discovery programs.



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Caption: Logical links between structure and potential function.

Conclusion

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific, publicly available experimental data is limited, its chemical behavior can be reliably predicted from its structure. Its synthesis is achievable through standard organic chemistry methodologies. The presence of the 5-phenylfuran scaffold suggests that this compound warrants investigation for a range of biological activities, particularly in oncology and infectious diseases, where related structures have shown considerable promise.

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